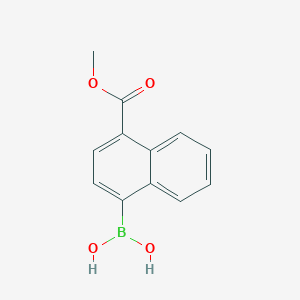

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

説明

BenchChem offers high-quality (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-methoxycarbonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPIDWXSOARJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656981 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-67-2 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid physical properties

An In-depth Technical Guide to (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists working with (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. The document elucidates the core physicochemical properties, provides insights into its structural characterization, and outlines essential protocols for its handling, storage, and application in synthetic chemistry.

Core Physicochemical Properties

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a bifunctional organic compound featuring a naphthalene scaffold, a boronic acid moiety, and a methyl ester group. This unique substitution pattern makes it a valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures in drug discovery and materials science. Its CAS Registry Number is 957034-67-2.[1]

The physical and chemical properties of this reagent are critical for its effective use in experimental settings. A summary of its key identifiers and characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 957034-67-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁BO₄ | [2] |

| Molecular Weight | 230.02 g/mol | [2] |

| Appearance | Typically an off-white to white powder or solid. | Inferred from related boronic acids. |

| Melting Point | Data not publicly available. For reference, the related 1-Naphthaleneboronic acid has a melting point of 196-200 °C.[3] | |

| Boiling Point | Data not publicly available. Boronic acids typically decompose at high temperatures. | |

| Solubility | Soluble in many organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. | General property of aryl boronic acids. |

| Storage Conditions | Sealed in a dry environment at 2-8°C.[2] |

Structural Characterization and Spectroscopic Analysis

Confirming the identity and purity of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is paramount before its use in any synthetic protocol. While specific spectral data for this compound is not widely published, the expected spectroscopic signatures can be predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the methoxy (-OCH₃) group protons (typically around 3.9-4.1 ppm), and a broad singlet for the acidic protons of the boronic acid group (-B(OH)₂), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the naphthalene ring carbons, the carbonyl carbon of the ester (typically in the 165-175 ppm region), the methoxy carbon (around 52-55 ppm), and a broad signal for the carbon atom attached to the boron atom.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₁BO₄ by providing an accurate mass measurement of the molecular ion.

Synthesis, Handling, and Stability

General Synthetic Strategy

Aryl boronic acids are commonly synthesized via the reaction of an organometallic reagent (typically a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup.[4][5] This versatile method allows for the introduction of the boronic acid moiety onto a pre-functionalized aromatic core.

The workflow below illustrates a generalized, conceptual pathway for the synthesis of a substituted naphthalenyl boronic acid, starting from the corresponding bromo-naphthalene precursor. The choice of a lithium-halogen exchange is often preferred for its functional group tolerance at low temperatures.

Caption: Conceptual workflow for the synthesis of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid.

Handling and Safety Precautions

| Precaution Category | Recommendation | Rationale & Cited Hazards |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields, and a lab coat.[3][6] | To prevent skin and eye contact. Naphthalene boronic acids are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[3][6][7] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][6] | May cause respiratory irritation.[3][6] |

| Handling | Avoid dust generation. Wash hands thoroughly after handling.[7] | Minimizes exposure risk through inhalation and accidental ingestion. |

| Storage | Store in a tightly closed container in a dry, refrigerated (2-8°C) place.[2][6] | Boronic acids can undergo dehydration to form boroxines, especially when exposed to heat or moisture. Proper storage preserves the compound's integrity. |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic chemistry. It allows for the precise and efficient linkage of the naphthalenyl core to various aryl or vinyl halides and triflates.

The presence of the methoxycarbonyl group provides a synthetic handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the rapid generation of diverse compound libraries for drug screening.

Caption: The role of the title compound in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a key synthetic intermediate whose physical properties and reactivity profile make it highly valuable for constructing complex organic molecules. Proper storage under dry, refrigerated conditions is crucial to prevent degradation. Adherence to standard safety protocols for handling irritant powders ensures its safe and effective use in the laboratory. Its application in Suzuki-Miyaura coupling provides a reliable pathway to novel compounds for pharmaceutical and materials science research.

References

-

PubChem. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369. Available at: [Link]

-

1PlusChem. (4-(N-Isopropylsulfamoyl)naphthalen-1-yl)boronic acid | 1704120-94-4. Available at: [Link]

-

PubChem. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424. Available at: [Link]

-

PubChem. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532. Available at: [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Organic Syntheses. boronic esters. Available at: [Link]

-

GM Chemical. Boronic Acid. Available at: [Link]

-

Sci-Hub. Studies on Aryl Boronic Acids I: Synthesis of Naphthalene-1,4-dibdronic Acid. Available at: [Link]

Sources

- 1. 4-(Methoxycarbonyl)naphthalen-1-ylboronic acid | 957034-67-2 [chemicalbook.com]

- 2. 957034-67-2|(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.ca [fishersci.ca]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Studies on Aryl Boronic Acids I: Synthesis of Naphthalene-1,4-dibdronic Acid / Journal of Pharmaceutical Sciences, 1969 [sci-hub.box]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid: A Key Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a specialized bifunctional organic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique structure, featuring a naphthalene core appended with both a boronic acid and a methoxycarbonyl group, makes it a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in medicinal chemistry and materials science.

Structure and Physicochemical Properties

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, with the chemical formula C₁₂H₁₁BO₄, possesses a molecular weight of 230.02 g/mol .[1] The molecule's architecture is centered around a naphthalene ring system, which imparts rigidity and specific electronic properties. The boronic acid moiety (-B(OH)₂) at the 1-position and the methoxycarbonyl group (-COOCH₃) at the 4-position are key to its reactivity and utility.

Diagram of the Chemical Structure of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid:

Caption: Plausible synthesis route for (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Methyl 4-bromo-1-naphthoate

-

To a solution of 4-bromo-1-naphthoic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-bromo-1-naphthoate.

Step 2: Synthesis of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

-

Dissolve methyl 4-bromo-1-naphthoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with 2M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid.

Key Applications in Organic Synthesis

The primary utility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. [2][3]This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryls, polyaryls, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. [4] The presence of the methoxycarbonyl group provides a handle for further functionalization. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This bifunctionality makes (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid a particularly attractive building block for creating complex molecular architectures.

The Suzuki-Miyaura Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. [2]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) species.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the naphthalenyl moiety in this case) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Representative Suzuki-Miyaura Coupling Protocol

The following is a general procedure for a Suzuki-Miyaura coupling reaction using (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. The optimal conditions, including the choice of catalyst, ligand, base, and solvent, will depend on the specific aryl halide being used.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.

-

Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Drug Discovery and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to introduce this moiety with additional points for diversification makes (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid a valuable tool for drug discovery. The resulting biaryl structures are often found in compounds targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

In materials science, the rigid and planar nature of the naphthalene ring system is desirable for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The Suzuki-Miyaura coupling is a key reaction for synthesizing the conjugated polymers and oligomers that form the active layers in these devices. The methoxycarbonyl group can be used to tune the electronic properties and solubility of the resulting materials.

Safety and Handling

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information. The compound should be stored in a tightly sealed container in a cool, dry place. [1]

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Nazarenko, A. Y., & Bemisderfer, K. (2016). Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1285–1289. [Link]

-

N-Science. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

ChemHelpASAP. Suzuki cross-coupling reaction. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Silva, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PubChem. Methyl 4-bromo-1-naphthoate. [Link]

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. [Link]

-

MDPI. 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. [Link]

- Google Patents. Synthesis method of 4-bromonaphthalene-1-carbonitrile.

Sources

The Strategic Synthesis and Application of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic Acid: A Technical Guide for Advanced Research

Introduction: In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular building blocks are paramount. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid (CAS No. 957034-67-2), a versatile reagent that combines the desirable electronic and steric properties of the naphthalene scaffold with the synthetic flexibility of the boronic acid moiety. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Physicochemical Properties and Handling

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a white solid with a predicted boiling point of 446.7±47.0 °C and a density of 1.30±0.1 g/cm³[1]. Its structure, featuring a naphthalene core substituted with a methoxycarbonyl group and a boronic acid, renders it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 957034-67-2 |

| Molecular Formula | C₁₂H₁₁BO₄ |

| Molecular Weight | 229.03 g/mol |

| Appearance | White solid |

| Predicted Boiling Point | 446.7 ± 47.0 °C |

| Predicted Density | 1.30 ± 0.1 g/cm³ |

| Predicted pKa | 7.60 ± 0.30 |

| Storage Temperature | 2-8°C |

Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It is recommended to handle the compound in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place to prevent degradation.

Strategic Synthesis: A Focus on Palladium-Catalyzed Borylation

The most efficient and widely adopted method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[2][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2][3]

For the synthesis of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, a logical and strategic starting material is methyl 4-bromo-1-naphthoate . This precursor can be subjected to a Miyaura borylation to install the boronic acid functionality.

Diagram 1: Retrosynthetic Analysis

Sources

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid molecular weight

An In-depth Technical Guide to (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid: Properties, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. We will delve into its fundamental properties, core applications in synthetic chemistry, and its strategic importance as a building block for novel therapeutic agents.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry has been profoundly impacted by the development of robust and versatile synthetic methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning achievement, stands out for its efficiency in constructing carbon-carbon bonds.[1] At the heart of this transformation are organoboron compounds, particularly boronic acids. Their remarkable stability, low toxicity, and functional group tolerance have established them as indispensable tools in the synthesis of complex molecular architectures found in many pharmaceuticals.[2][3]

Boronic acids are not merely synthetic intermediates; they can also act as pharmacophores, with several boron-containing drugs, such as Bortezomib, approved for clinical use.[4][5][6] (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a sophisticated building block that combines the rigid, aromatic scaffold of naphthalene with the synthetic versatility of a methoxycarbonyl group and the reactive potential of a boronic acid, making it a valuable asset in the drug discovery pipeline.

Compound Profile: (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring reproducibility. The key properties of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 230.02 g/mol | [7] |

| Molecular Formula | C12H11BO4 | [7] |

| CAS Number | 957034-67-2 | [7][8] |

| Appearance | Typically a powder | N/A |

| Purity | ≥95% (typical) | N/A |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [7] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the naphthalene core of the boronic acid and an aryl or vinyl halide/pseudohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst. A simplified representation of the cycle provides insight into the critical role of each component.[1][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the methoxycarbonyl-naphthalene moiety) to the palladium center, displacing the halide. This is often the rate-determining step.[10]

-

Reductive Elimination: The two organic groups on the palladium complex rearrange and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the catalytically active Pd(0) species.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection

A successful Suzuki-Miyaura coupling hinges on the judicious selection of catalyst, ligand, base, and solvent.

| Component | Role & Rationale |

| Palladium Catalyst | The engine of the catalytic cycle. Pd(OAc)2 or Pd2(dba)3 are common precatalysts that are reduced in situ to the active Pd(0) species. |

| Phosphine Ligand | Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity and selectivity. Bulky, electron-rich ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps. |

| Base | Crucial for activating the boronic acid to form the boronate complex, which is necessary for the transmetalation step.[10] The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) can influence reaction rate and yield, depending on the substrate's sensitivity. |

| Solvent | Must solubilize the reactants and facilitate the reaction. Aprotic solvents like dioxane, THF, or toluene are common, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate.[1] |

Experimental Protocol: A Representative Synthesis

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid with an aryl bromide. This protocol is a self-validating system; progress can be monitored by TLC or LC-MS, and the final product is validated by standard analytical techniques.

Reaction Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid (1.2 mmol, 1.2 equiv), the desired aryl bromide (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(OAc)2 (0.02 mmol, 2 mol%), a phosphine ligand such as SPhos (0.04 mmol, 4 mol%), and a base like powdered K3PO4 (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[9]

-

Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of toluene and water (0.1 M concentration with respect to the aryl bromide), via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously for the required time (2-24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Value in Drug Development

The structural features of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid make it a highly strategic building block in the design of new drugs.[3]

-

Naphthalene Scaffold: The rigid, planar, and lipophilic nature of the naphthalene core is a common motif in pharmacologically active compounds, often serving to anchor a molecule within the binding pocket of a target protein.[11]

-

Methoxycarbonyl Group: This ester functional group provides a key synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). It can also act as a hydrogen bond acceptor in ligand-receptor interactions.

-

Boronic Acid Functionality: As the reactive site for Suzuki-Miyaura coupling, it enables the efficient connection of the naphthalene scaffold to other complex fragments, accelerating the synthesis of compound libraries for high-throughput screening.[4]

References

-

PubChem. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369. Retrieved from [Link]

-

Gomes, P. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

1PlusChem. (4-(N-Isopropylsulfamoyl)naphthalen-1-yl)boronic acid | 1704120-94-4. Retrieved from [Link]

-

PubChem. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424. Retrieved from [Link]

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. Acta Crystallographica Section E. Retrieved from [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]

-

Bolte, M., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules. Retrieved from [Link]

-

Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Organic Syntheses. synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 957034-67-2|(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 4-(Methoxycarbonyl)naphthalen-1-ylboronic acid | 957034-67-2 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

Abstract

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a valuable building block in modern organic synthesis, particularly as a key intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this important reagent, intended for researchers, chemists, and drug development professionals. We will delve into a robust and reproducible two-step synthetic sequence, beginning with the preparation of a key precursor followed by a palladium-catalyzed borylation. The narrative emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and proven purification strategies, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of Naphthyl Boronic Acids

Arylboronic acids and their derivatives are foundational pillars of contemporary organic chemistry. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have cemented their status as indispensable reagents.[3] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages these reagents to construct biaryl and substituted aromatic systems that are prevalent in active pharmaceutical ingredients (APIs), agrochemicals, and organic electronics.[2]

The specific target of this guide, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, incorporates a naphthalene scaffold, a privileged structure found in numerous bioactive compounds. The methoxycarbonyl group at the 4-position provides a versatile handle for further synthetic transformations, making this molecule a highly strategic intermediate for library synthesis and lead optimization in drug discovery programs. This guide presents a reliable pathway to access this compound, focusing on the widely adopted Miyaura borylation reaction.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule dictates a straightforward and efficient synthetic plan. The carbon-boron bond is the most logical disconnection, pointing to a borylation reaction of a corresponding aryl halide. This leads us to identify methyl 4-bromo-1-naphthoate as the immediate precursor. This precursor, in turn, can be readily prepared from the commercially available 4-bromo-1-naphthoic acid via a standard esterification reaction.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Precursor, Methyl 4-bromo-1-naphthoate

The first stage of the synthesis involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a critical step to protect the acidic proton of the carboxyl group, which would otherwise interfere with organometallic reagents or basic conditions in the subsequent borylation step. Fischer esterification is the chosen method due to its simplicity, high yield, and use of inexpensive reagents.

Causality of Experimental Choices

-

Reaction: Fischer-Speier Esterification.

-

Acid Catalyst (H₂SO₄): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

-

Methanol (Solvent and Reagent): Methanol serves as both the nucleophile and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Reflux Conditions: The reaction is heated to reflux to increase the reaction rate. The temperature is limited by the boiling point of methanol (approx. 65 °C), which is sufficient for this transformation.

Experimental Protocol: Esterification

Table 1: Reagents for Methyl 4-bromo-1-naphthoate Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-1-naphthoic acid | 251.08 | 10.0 g | 39.8 mmol |

| Methanol (Anhydrous) | 32.04 | 150 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 2 mL | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-naphthoic acid (10.0 g, 39.8 mmol).

-

Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol to approximately 20-30 mL using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of the product will form.

-

Stir the aqueous suspension for 15 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual acid, followed by a small amount of cold hexane to aid in drying.

-

Dry the white solid under vacuum to a constant weight. The product, methyl 4-bromo-1-naphthoate, is typically obtained in high yield (>95%) and purity sufficient for the next step.[4]

Part II: The Core Synthesis - Miyaura Borylation

The central transformation in this guide is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[5][6] This reaction is exceptionally robust and tolerates a wide variety of functional groups, including the ester moiety in our precursor.[7][8]

Mechanistic Rationale and Reagent Selection

The catalytic cycle of the Miyaura borylation is a well-established sequence of organometallic transformations. Understanding this cycle is key to rationalizing the choice of reagents.

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

-

Palladium Catalyst (PdCl₂(dppf)): A Pd(0) species is the active catalyst. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ to Pd(0). The bulky, electron-rich dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[7]

-

Boron Source (Bis(pinacolato)diboron, B₂pin₂): This is a stable, easy-to-handle solid that serves as the source of the boronic ester moiety. Pinacol esters are generally more stable than the corresponding boronic acids, making them easier to purify and store.[6]

-

Base (Potassium Acetate, KOAc): The base plays a crucial role. It is believed to activate the diboron reagent, forming an "ate" complex that facilitates the transmetalation step with the palladium center. A mild base like KOAc is essential to prevent premature hydrolysis of the ester group on the substrate and the boronate ester product.[6][7]

-

Solvent (DMSO): A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants, particularly the potassium acetate salt, and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Borylation

Table 2: Reagents for Miyaura Borylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 4-bromo-1-naphthoate | 265.10 | 5.00 g | 18.86 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.75 g | 22.63 mmol |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.46 g | 0.56 mmol |

| Potassium Acetate (KOAc) | 98.14 | 5.55 g | 56.57 mmol |

| DMSO (Anhydrous) | 78.13 | 100 mL | - |

Step-by-Step Procedure:

-

In an oven-dried 250 mL three-neck flask, combine methyl 4-bromo-1-naphthoate (5.00 g, 18.86 mmol), bis(pinacolato)diboron (5.75 g, 22.63 mmol), and potassium acetate (5.55 g, 56.57 mmol).

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.46 g, 3 mol%), to the flask under a positive flow of nitrogen.

-

Add anhydrous DMSO (100 mL) via cannula or syringe.

-

Begin vigorous stirring and heat the reaction mixture to 80-85 °C in an oil bath.

-

Maintain the temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the dark reaction mixture to room temperature.

Part III: Product Isolation and Purification

The purification of arylboronic acids and their esters can be challenging. They are susceptible to degradation on standard silica gel and can be difficult to separate from co-polar impurities.[9][10] A robust workup and purification strategy is therefore essential for obtaining a high-purity product.

Purification Strategy: Rationale

The chosen strategy involves a multi-step process designed to remove different types of impurities. An aqueous workup removes the inorganic salts (KOAc) and the polar solvent (DMSO). This is followed by hydrolysis of the intermediate pinacol ester to the desired boronic acid, which is then purified via an acid-base extraction, a highly effective method for isolating boronic acids.[11]

Caption: Workflow for the purification of the target boronic acid.

Experimental Protocol: Work-up and Purification

-

Pour the cooled reaction mixture into a separatory funnel containing ethyl acetate (200 mL) and deionized water (200 mL).

-

Shake vigorously and separate the layers. Wash the organic layer with brine (3 x 100 mL) to completely remove DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester as an oil or solid.

-

Dissolve the crude ester in a mixture of THF (100 mL) and 2M aqueous HCl (50 mL).

-

Stir the mixture vigorously at room temperature for 2-4 hours to effect hydrolysis of the ester to the boronic acid.

-

Remove the THF by rotary evaporation. Dilute the remaining aqueous mixture with ethyl acetate (150 mL).

-

Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude boronic acid.

-

Acid-Base Purification: [11] a. Dissolve the crude boronic acid in diethyl ether (150 mL). b. Extract the ether solution with 1M aqueous NaOH (3 x 50 mL). The boronic acid will move into the aqueous layer as its sodium salt. c. Combine the aqueous layers and wash once with diethyl ether (50 mL) to remove any remaining neutral impurities. d. Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~2. A white precipitate of the pure boronic acid will form. e. Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration. f. Wash the filter cake with cold deionized water until the filtrate is neutral. g. Dry the product under high vacuum. The final product, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, should be a white to off-white solid.

Conclusion

This guide has detailed a reliable and scalable two-step synthesis of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. The pathway leverages a classic Fischer esterification followed by a modern palladium-catalyzed Miyaura borylation. By providing a rationale for each experimental choice and a robust, field-tested purification protocol, this document serves as a self-validating system for researchers. The successful synthesis of this versatile building block opens the door to a wide array of subsequent applications, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors via Suzuki-Miyaura cross-coupling.

References

- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- In-Process Technology & Innovation. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Google Patents. Process for purification of boronic acid and its derivatives.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

-

ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

-

Wikipedia. Miyaura borylation. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

PubChem, National Institutes of Health. Methyl 4-bromo-1-naphthoate. Available at: [Link]

-

ResearchGate. (2014). Miyaura borylation | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

- Google Patents. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.

-

National Institutes of Health. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Available at: [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

-

National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic properties of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of expected spectroscopic data, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally related compounds and predictive methodologies to provide a robust analytical framework. The protocols and interpretations herein are designed to be self-validating, empowering researchers to confidently acquire, analyze, and verify their own experimental results.

Molecular Overview and Significance

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid (C₁₂H₁₁BO₄) is a bifunctional organic compound featuring a naphthalene core, a boronic acid moiety at the 1-position, and a methoxycarbonyl group at the 4-position. This unique arrangement of functional groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The naphthalene scaffold is a prevalent motif in medicinal chemistry and materials science, and the ability to functionalize it at specific positions is crucial for developing novel compounds with tailored properties.

Key Structural Features:

-

Naphthalene Core: A rigid, aromatic, bicyclic system that influences the electronic environment and spatial orientation of the substituents.

-

Boronic Acid Group (-B(OH)₂): A versatile functional group that readily participates in cross-coupling reactions and can form reversible covalent bonds with diols, making it useful in sensing and bioconjugation.

-

Methoxycarbonyl Group (-COOCH₃): An electron-withdrawing group that modulates the reactivity of the naphthalene ring and provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Below is a diagram illustrating the molecular structure and numbering convention for (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid.

Caption: Molecular structure of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts, coupling patterns, and integration values.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.7 | d | 1H | H-8 | Deshielded due to proximity to the electron-withdrawing boronic acid and the anisotropic effect of the adjacent aromatic ring. |

| ~8.2 - 8.4 | d | 1H | H-5 | Deshielded by the anisotropic effect of the naphthalene ring system. |

| ~8.0 - 8.2 | d | 1H | H-2 | Deshielded due to proximity to the boronic acid group. |

| ~7.8 - 8.0 | d | 1H | H-3 | Influenced by the electron-withdrawing methoxycarbonyl group. |

| ~7.5 - 7.7 | m | 2H | H-6, H-7 | Complex multiplet due to coupling with each other and adjacent protons. |

| ~8.3 (broad s) | 2H | B(OH)₂ | Boronic acid protons are typically broad and their chemical shift is concentration and solvent dependent. They can exchange with water present in the solvent. | |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is important for resolving the complex aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (ester) | Typical chemical shift for a carbonyl carbon in an ester. |

| ~135-140 | Aromatic C (quaternary) | Multiple quaternary carbons of the naphthalene ring, with shifts influenced by substituents. |

| ~125-135 | Aromatic CH | Aromatic methine carbons of the naphthalene ring. |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| Not observed | C-B | The carbon attached to the boron atom often shows a very broad signal due to quadrupolar relaxation and may not be observed. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at 39.52 ppm.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3200-3600 (broad) | O-H stretch | B(OH)₂ | The broadness is due to hydrogen bonding. |

| ~3050 | C-H stretch (aromatic) | Naphthalene C-H | Characteristic of sp² C-H bonds. |

| ~2950 | C-H stretch (aliphatic) | -OCH₃ | Characteristic of sp³ C-H bonds. |

| ~1720 | C=O stretch | Ester | A strong, sharp absorption is expected for the ester carbonyl.[1] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic absorptions for the naphthalene ring system. |

| ~1360 | B-O stretch | Boronic Acid | A strong absorption associated with the B-O single bond. |

| ~1250 | C-O stretch | Ester | Asymmetric C-O-C stretching of the ester group. |

Experimental Protocol for ATR-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to obtain a good quality spectrum.

-

Resolution: A resolution of 4 cm⁻¹ is standard.

-

-

Data Collection: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₁BO₄

-

Exact Mass: 230.0741

-

Method of Ionization: Electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for polar, non-volatile compounds. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be explored.

Expected Ions (HRMS-ESI):

| Ion | Calculated m/z |

| [M+H]⁺ | 231.0819 |

| [M+Na]⁺ | 253.0639 |

| [M-H]⁻ | 229.0663 |

Experimental Protocol for HRMS-ESI Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Ionization Mode: Acquire data in both positive and negative ion modes.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

-

Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Determine the accurate mass of the observed molecular ions and use the instrument software to calculate the elemental composition. The calculated formula should match C₁₂H₁₁BO₄ within a small mass error (typically < 5 ppm).

Caption: The synergistic relationship between different spectroscopic techniques for structural validation.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic characterization of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. By integrating predicted data with established spectroscopic principles and detailed experimental protocols, researchers are equipped with a powerful framework to guide their own empirical studies. The methodologies outlined herein emphasize a self-validating approach, ensuring that the acquired data can be interpreted with a high degree of confidence. The synergistic use of NMR, IR, and MS, as detailed in this document, is essential for the unambiguous structural confirmation of this and other complex organic molecules, thereby accelerating research and development in synthetic and medicinal chemistry.

References

-

PubChem. Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. [Link]

-

PubChem. Compound Summary for CID 2734369, 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. [Link]

-

PubChem. Compound Summary for CID 254532, 1-Naphthaleneboronic acid. National Center for Biotechnology Information. [Link]

-

Allen, L. M., & Roscoe, C. W. (1969). Studies on Aryl Boronic Acids I: Synthesis of Naphthalene-1,4-dibdronic Acid. Journal of Pharmaceutical Sciences, 58(3), 368–369. [Link]

-

MDPI. 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. [Link]

-

PubChem. Compound Summary for CID 2773424, (4-Formyl-1-naphthalene)boronic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF LITHIUM 2-PYRIDYLTRIOLBORATE AND ITS CROSS-COUPLING REACTION WITH ARYL HALIDES. [Link]

-

National Institutes of Health. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. [Link]

-

LibreTexts Chemistry. 29.6 Infrared (IR) Spectroscopy. [Link]

Sources

A Deep Dive into the Solubility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid: A Technical Guide for Researchers

Introduction: The Significance of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid in Modern Drug Discovery

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is an important building block in medicinal chemistry and materials science. Its rigid naphthalene core and the versatile boronic acid moiety make it a valuable precursor for the synthesis of complex organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The methoxycarbonyl group provides an additional site for chemical modification, further expanding its synthetic utility. Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction optimization and purification to formulation development for potential therapeutic agents. Boronic acids are a class of compounds of growing interest as therapeutic agents due to their ability to inhibit enzyme activity[1].

This in-depth technical guide provides a comprehensive overview of the solubility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its empirical determination, and discuss the critical factors that influence its behavior in different solvent systems. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's physicochemical properties to unlock its full potential.

I. Physicochemical Properties and Factors Influencing Solubility

Key Molecular Features Influencing Solubility:

-

Aromatic Naphthalene Core: The large, hydrophobic naphthalene ring system is expected to dominate the molecule's solubility profile, favoring dissolution in nonpolar organic solvents.

-

Boronic Acid Moiety (-B(OH)₂): This functional group is capable of hydrogen bonding, contributing to some degree of solubility in polar solvents. However, boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides called boroxines, which are generally less soluble than the corresponding monomeric acids[2]. This equilibrium between the acid and its boroxine can complicate solubility measurements and lead to variability in experimental data[2].

-

Methoxycarbonyl Group (-COOCH₃): The ester group adds polarity to the molecule and can participate in dipole-dipole interactions, potentially enhancing solubility in moderately polar organic solvents.

General Solubility Expectations:

Based on these features, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is anticipated to exhibit:

-

Low solubility in water: The hydrophobic naphthalene core will likely limit its aqueous solubility.

-

Moderate to good solubility in polar aprotic solvents: Solvents like acetone, tetrahydrofuran (THF), and dimethylformamide (DMF) are expected to be effective at solvating the molecule.

-

Good solubility in certain ethers: Ethers, such as dipropyl ether, have been shown to be excellent solvents for phenylboronic acid[2].

-

Poor solubility in nonpolar hydrocarbon solvents: Solvents like hexane and methylcyclohexane are unlikely to be effective.

The type and position of substituents on the phenyl ring can significantly impact the properties of boron compounds, including their solubility in both water and organic solvents[3].

II. Experimental Determination of Solubility: A Validated Protocol

A reliable and reproducible method for determining the solubility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is crucial for its practical application. The following dynamic (synthetic) method is a widely accepted approach for obtaining accurate solubility data for boronic acids[2][3]. This method relies on visually or instrumentally detecting the temperature at which a solid solute completely dissolves in a solvent upon controlled heating of a mixture with a known composition.

A. Materials and Equipment

Materials:

-

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid (high purity)

-

Selected solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)[2][3]

-

Deionized water

Equipment:

-

Analytical balance (accuracy ± 0.0001 g)

-

Heating and stirring plate with a temperature controller

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Digital thermometer or temperature probe (accuracy ± 0.1 °C)

-

Standard laboratory glassware

B. Step-by-Step Experimental Procedure

-

Preparation of the Sample:

-

Accurately weigh a specific amount of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid into the jacketed glass vessel.

-

Add a known mass of the chosen solvent to the vessel. The composition of this biphasic sample should be known with high accuracy[3].

-

-

Equilibration and Measurement:

-

Place the vessel on the heating and stirring plate and begin vigorous stirring to ensure a uniform suspension.

-

Slowly heat the sample at a controlled rate (e.g., 0.3 K·h⁻¹)[3].

-

Continuously monitor the turbidity of the solution. The disappearance of turbidity, indicating the complete dissolution of the solid, is considered the solid-liquid equilibrium point[2][3]. This can be determined visually or more accurately by measuring the light intensity with a luminance probe[2].

-

Record the temperature at which the last solid particles disappear.

-

-

Data Collection and Analysis:

-

Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

-

The experimental data can be correlated using thermodynamic models such as the λh-equation, which has shown good results for other boronic acids[3].

-

C. Self-Validating System and Causality

This protocol incorporates a self-validating system by ensuring precise control over the experimental parameters. The slow heating rate is critical to allow the system to reach thermal equilibrium at each temperature point, preventing an overestimation of the solubility temperature. Vigorous stirring is essential to avoid localized supersaturation and ensure that the entire solid phase is in contact with the solvent. The use of a luminance probe for detecting the endpoint provides an objective and more reproducible measurement compared to visual inspection, thereby enhancing the trustworthiness of the data.

The choice of a dynamic method is deliberate. For boronic acids, which can form less soluble anhydrides (boroxines), this method minimizes the time the sample is held at elevated temperatures, reducing the potential for dehydration and ensuring that the measured solubility is that of the acid itself[2].

III. Visualization of the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the dynamic solubility determination method.

Caption: Workflow for Dynamic Solubility Determination.

IV. Tabular Summary of Expected Solubility Behavior

While quantitative data is not available, the following table summarizes the expected qualitative solubility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid in various common solvents, based on the behavior of similar arylboronic acids[2][3][4].

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Ethers | Dipropyl ether, THF | High | Ethers are effective solvents for many boronic acids, likely due to favorable dipole-dipole interactions and the ability to solvate the boronic acid moiety without promoting dehydration[2]. |

| Ketones | Acetone, 3-Pentanone | High | The polar nature of ketones allows for good solvation of the boronic acid and methoxycarbonyl groups[2]. |

| Halogenated Solvents | Chloroform | Moderate | Chloroform offers a balance of polarity and can be a suitable solvent for both dissolving and crystallizing boronic acids[2]. |

| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar boronic acid and ester functionalities[2]. |

| Aqueous Solutions | Water | Low | The large, hydrophobic naphthalene core is the primary determinant of its low aqueous solubility. The partial solubility of boronic acids in neutral water is often a challenge[5]. |

V. Conclusion and Future Perspectives

A thorough understanding of the solubility of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a critical prerequisite for its successful application in research and development. This guide has provided a comprehensive framework for approaching this challenge, from the theoretical factors influencing its solubility to a detailed, validated experimental protocol for its determination.

Future work should focus on generating empirical solubility data for this compound in a range of pharmaceutically and synthetically relevant solvents. Investigating the impact of pH on its aqueous solubility and the potential for solubility enhancement through the addition of excipients like monosaccharides would also be valuable avenues of research, especially for drug development applications[1]. The insights gained from such studies will undoubtedly accelerate the translation of this versatile building block into innovative chemical entities and materials.

References

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Solubility of investigated compounds in water. Phenylboronic acid...

Sources

An In-Depth Technical Guide to the Stability and Storage of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid in Modern Chemistry

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its utility is primarily derived from the presence of two key functional groups: a boronic acid and a methoxycarbonyl-substituted naphthalene core. The boronic acid moiety is a versatile functional group, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] This reactivity has made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The naphthalene core provides a rigid, aromatic scaffold that is frequently found in biologically active compounds, while the methoxycarbonyl group offers a site for further chemical modification or can influence the electronic properties of the molecule. Given its importance, a thorough understanding of the stability and proper storage of this compound is paramount to ensure its integrity and the reproducibility of experimental results.

Chemical and Physical Properties: A Foundation for Stability Assessment

A clear understanding of the intrinsic chemical and physical properties of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is the first step in developing effective storage and handling protocols.

| Property | Value | Source |

| CAS Number | 957034-67-2 | [3] |

| Molecular Formula | C₁₂H₁₁BO₄ | [4] |

| Molecular Weight | 230.02 g/mol | [4] |

| Appearance | White to off-white powder/crystals | General observation for arylboronic acids |

| Melting Point | Data not consistently available; however, related compounds like 4-methoxycarbonylphenylboronic acid have a melting point of 197-200 °C. Naphthalene-1-boronic acid has a melting point of 208-214 °C.[5] High melting points are typical for crystalline arylboronic acids. | [5] |

| Storage Temperature | 2-8°C | [3] |

The stability of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is influenced by both the boronic acid functional group and the methoxycarbonyl-naphthalene scaffold. The naphthalene ring, being electron-rich, can influence the reactivity of the boronic acid. The methoxycarbonyl group, being an electron-withdrawing group, can also modulate the electronic properties of the aromatic system and the Lewis acidity of the boron center.

Major Degradation Pathways of Arylboronic Acids

Arylboronic acids, including (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage and handling strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[6][7][8] This process is often catalyzed by acid or base and is influenced by the electronic nature of the aryl group.[6][7][8] For (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, this would result in the formation of methyl 4-naphthoate. The reaction is generally thought to proceed through the anionic boronate species.[6][7][8]

Oxidative Degradation: A Common Pitfall

Arylboronic acids are susceptible to oxidation, which can be a significant issue, particularly in solution and in the presence of reactive oxygen species (ROS).[9][10] This oxidative deboronation typically yields the corresponding phenol.[9] In the case of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, this would lead to the formation of methyl 4-hydroxy-1-naphthoate. The oxidation can be mediated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[9]

Boroxine Formation: The Anhydride of Boronic Acids

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine. This process is typically reversible upon the addition of water. While boroxine formation does not represent a permanent degradation of the compound, it can lead to issues with stoichiometry in reactions if not accounted for.

Caption: Major degradation pathways of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid.

Recommended Storage and Handling Procedures

To mitigate the degradation of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, strict adherence to proper storage and handling protocols is essential.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Low temperatures slow down the rates of chemical degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and protodeboronation, as well as the reversible formation of boroxines. |

| Light | Protect from light. | While not as common as other degradation pathways, some organic molecules are light-sensitive. |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When weighing and transferring the solid, do so quickly to minimize exposure to the atmosphere.

-

For preparing solutions, use anhydrous solvents if the subsequent reaction is sensitive to water. If an aqueous solution is required, prepare it fresh before use.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is crucial, especially for long-term storage or before use in sensitive applications. The following are general protocols for stability and purity assessment.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity.[11][12]

Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for arylboronic acids.[13]

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from more polar or non-polar degradation products. A typical mobile phase could consist of:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-